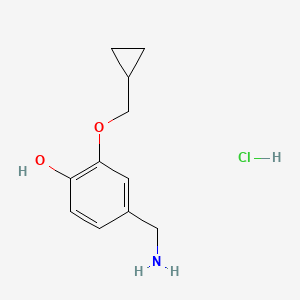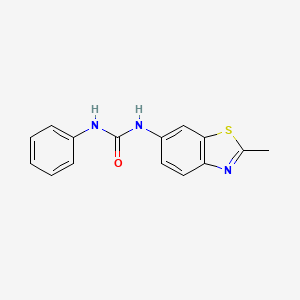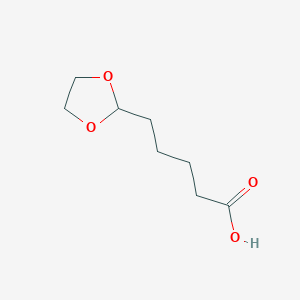
N4-(2,2-dimethoxyethyl)-2-methylpyrimidine-4,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N4-(2,2-dimethoxyethyl)-2-methylpyrimidine-4,6-diamine is a synthetic compound belonging to the pyrimidine class of organic compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,2-dimethoxyethyl)-2-methylpyrimidine-4,6-diamine typically involves a series of chemical reactions starting from commercially available starting materials. One common method involves the reaction of 2-methylpyrimidine-4,6-diamine with 2,2-dimethoxyethanol under acidic conditions . The reaction proceeds through nucleophilic substitution, where the amino group of the pyrimidine ring reacts with the dimethoxyethyl group, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of phase transfer catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
N4-(2,2-dimethoxyethyl)-2-methylpyrimidine-4,6-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrimidine derivatives .
科学的研究の応用
N4-(2,2-dimethoxyethyl)-2-methylpyrimidine-4,6-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinase CK2, which is implicated in various diseases such as cancer and neurodegenerative disorders.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and bioanalytical chemistry.
作用機序
The mechanism of action of N4-(2,2-dimethoxyethyl)-2-methylpyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as protein kinase CK2. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways involved in disease progression. This inhibition can lead to the suppression of cancer cell growth and the modulation of other disease-related processes.
類似化合物との比較
Similar Compounds
6-Chloro-N4-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine: Similar in structure but contains a chlorine atom at the 6-position.
2-cyclopropyl-N4-(2,2-dimethoxyethyl)pyrimidine-4,6-diamine: Contains a cyclopropyl group instead of a methyl group at the 2-position.
N4-(2,2-Dimethoxyethyl)pyrimidine-4,6-diamine: Lacks the methyl group at the 2-position.
Uniqueness
N4-(2,2-dimethoxyethyl)-2-methylpyrimidine-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethoxyethyl group enhances its solubility and reactivity, making it a valuable compound for various research applications.
特性
分子式 |
C9H16N4O2 |
|---|---|
分子量 |
212.25 g/mol |
IUPAC名 |
4-N-(2,2-dimethoxyethyl)-2-methylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C9H16N4O2/c1-6-12-7(10)4-8(13-6)11-5-9(14-2)15-3/h4,9H,5H2,1-3H3,(H3,10,11,12,13) |
InChIキー |
FIPBLTNLJRSQIO-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC(=N1)NCC(OC)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Methyl-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B14870691.png)

![1-(6-ethoxybenzo[d]thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B14870721.png)
![(9s,10s)-13-(4H-1,2,4-triazol-4-yl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B14870723.png)


![N6-ethyl-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14870745.png)






